

Technical Guide: Synthesis of PF-4455242 Hydrochloride

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Compound of Interest

Compound Name: PF-4455242 hydrochloride

Cat. No.: B610034

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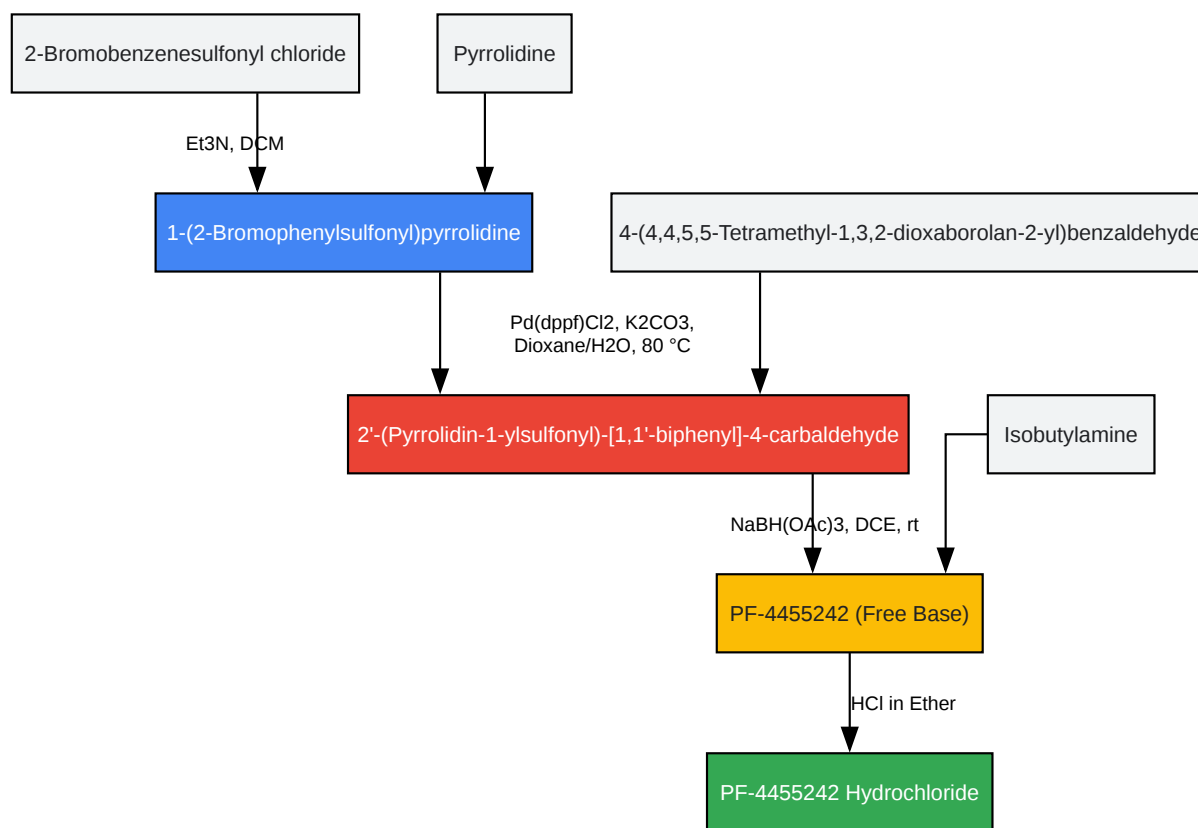
This technical guide provides a comprehensive overview of the synthesis of **PF-4455242 hydrochloride**, a selective κ -opioid receptor (KOR) antagonist. The information presented herein is compiled from key literature and is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

PF-4455242, chemically named 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is a potent and selective antagonist of the κ -opioid receptor.^[1] Its development was aimed at exploring the therapeutic potential of KOR antagonism in various central nervous system disorders. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthesis Pathway of PF-4455242 Hydrochloride

The synthesis of PF-4455242 is a multi-step process that involves the construction of a biphenyl core, followed by the introduction of the sulfonamide and the amine side chain. The final step is a reductive amination to yield the target compound, which is then converted to its hydrochloride salt.



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Caption: Synthetic pathway for **PF-4455242 hydrochloride**.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenylsulfonyl)pyrrolidine

To a solution of 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) is added triethylamine (Et₃N), followed by the dropwise addition of pyrrolidine at 0 °C. The reaction mixture is stirred at room temperature until completion. The crude product is then purified.

Step 2: Synthesis of 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde

1-(2-Bromophenylsulfonyl)pyrrolidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are dissolved in a mixture of dioxane and water. To this solution, potassium carbonate (K_2CO_3) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) are added. The mixture is heated at 80 °C under an inert atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography.

Step 3: Synthesis of PF-4455242 (Free Base)

2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde and isobutylamine are dissolved in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride ($NaBH(OAc)_3$) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The product is isolated and purified.

Step 4: Formation of PF-4455242 Hydrochloride

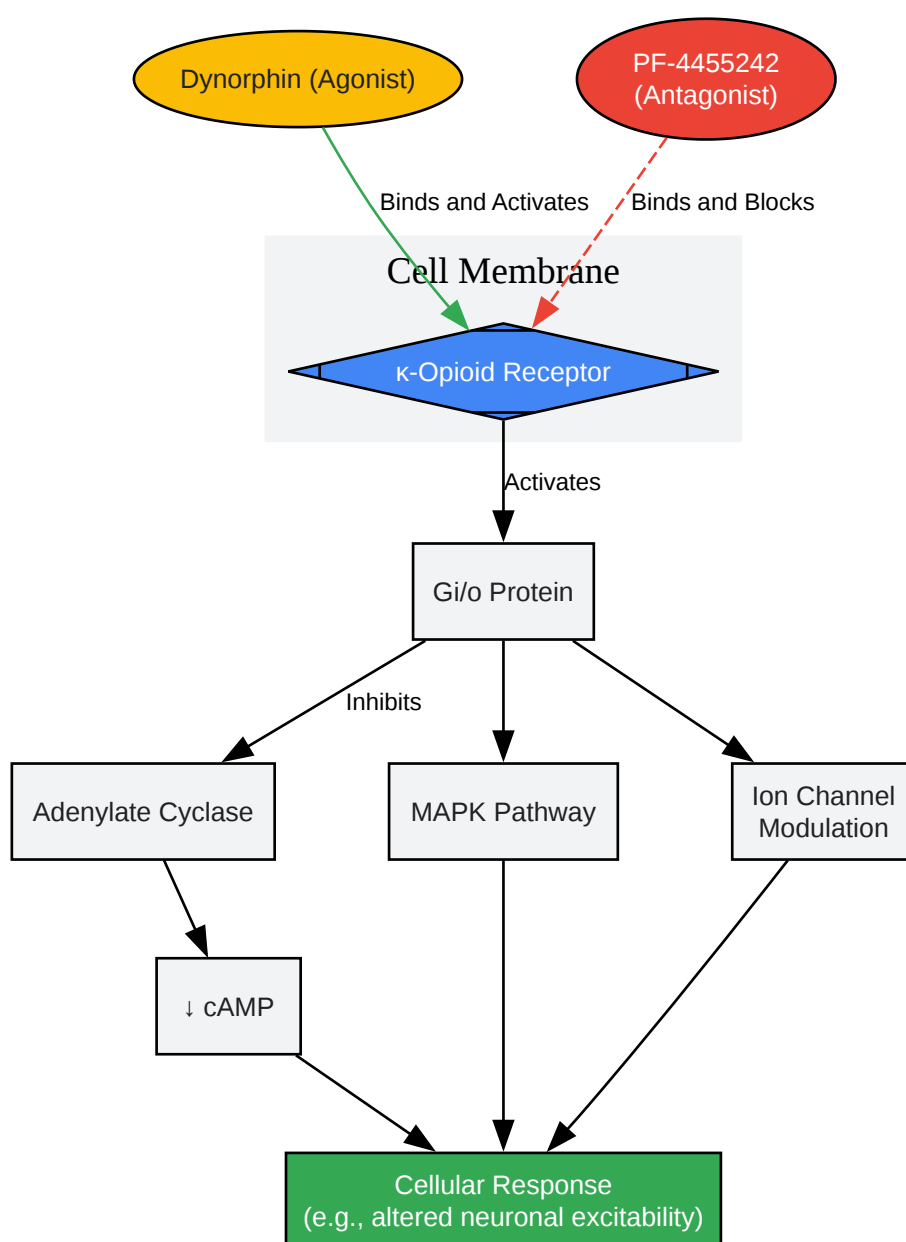
The purified free base of PF-4455242 is dissolved in a suitable solvent, and a solution of hydrogen chloride (HCl) in diethyl ether is added. The resulting precipitate is collected by filtration and dried to yield **PF-4455242 hydrochloride** as a white solid.

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
|------|---|--------------------|-------------|------------|----------|-----------|
| 1 | 2-Bromobenzenesulfonyl chloride, Pyrrolidine | Et3N | DCM | 0 to rt | 12 | ~95 |
| 2 | 1-(2-Bromophenyl)sulfonyl pyrrolidine, 4-Formylphenylboronic acid pinacol ester | Pd(dppf)Cl2, K2CO3 | Dioxane/H2O | 80 | 16 | ~80 |
| 3 | 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde, Isobutylamine | NaBH(OAc)3 | DCE | rt | 4 | ~75 |
| 4 | PF-4455242 (Free Base) | HCl in Ether | - | rt | - | >95 |

Mechanism of Action: κ -Opioid Receptor Antagonism

PF-4455242 acts as a competitive antagonist at the κ -opioid receptor, which is a G protein-coupled receptor (GPCR). In its natural state, the binding of an agonist (e.g., dynorphin) to the KOR activates intracellular signaling pathways. As an antagonist, PF-4455242 binds to the receptor but does not elicit a functional response, thereby blocking the effects of endogenous or exogenous agonists.



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Caption: Simplified signaling pathway of the κ -opioid receptor and the antagonistic action of PF-4455242.

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References

- 1. pubs.acs.org [pubs.acs.org]
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